REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:20])[C:3]1[CH:8]=[CH:7][C:6]([C:9]([O:11][CH2:12][CH:13]2[CH2:17][O:16]C(C)(C)[O:14]2)=[O:10])=[CH:5][CH:4]=1.B(O)(O)O>COCCOCCOC.O>[CH3:1][N:2]([CH3:20])[C:3]1[CH:4]=[CH:5][C:6]([C:9]([O:11][CH2:12][CH:13]([OH:14])[CH2:17][OH:16])=[O:10])=[CH:7][CH:8]=1 |f:2.3|
|
Name
|
4-(4-Dimethylaminophenylcarbonyloxymethyl)-2,2-dimethyl-1,3-dioxolane
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C1)C(=O)OCC1OC(OC1)(C)C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
diglyme H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOCCOC.O
|
Name
|
mixture
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 100° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
DISTILLATION
|
Details
|
The solvent is then distilled off in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×20 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
after evaporation of the ethyl acetate in vacuo
|
Type
|
CUSTOM
|
Details
|
is employed without further purification for subsequent reactions
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CN(C1=CC=C(C(=O)OCC(CO)O)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |